N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine
Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds with two nitrogen atoms at positions 1 and 3 of a six-membered ring
Mechanism of Action
Mode of Action
Similar compounds with a dimethylpyrimidin-2-yl structure have been shown to inhibit the secretion of hydrolytic enzymes by fungi that are needed during the infection process .
Biochemical Pathways
Similar compounds have been shown to affect multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Result of Action
Similar compounds have been shown to have potent inhibitory effects on certain cell lines .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other molecules can potentially influence the action of any compound .
Biochemical Analysis
Biochemical Properties
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation, autophagy, and immune responses . The compound’s interaction with SIRT2 leads to increased acetylation of α-tubulin, which affects cellular functions . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) and increase the acetylation of α-tubulin in a dose-dependent manner . These effects suggest that this compound can alter cellular dynamics and potentially serve as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition leads to increased acetylation of target proteins, such as α-tubulin, which affects cellular processes like cell division and motility . Additionally, this compound may influence other molecular pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, altering their activity and influencing metabolic pathways . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different cellular compartments can affect its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with SIRT2 suggests that it may localize to the cytoplasm or other cellular regions where SIRT2 is active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine typically involves the condensation of 4,6-dimethylpyrimidine with N-ethylbenzene-1,4-diamine. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Comparison with Similar Compounds
Similar Compounds
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a corrosion inhibitor and its potential antimicrobial activity make it a valuable compound for various applications.
Properties
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-ethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-4-18(13-7-5-12(15)6-8-13)14-16-10(2)9-11(3)17-14/h5-9H,4,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCMPZYQDQNWBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C2=NC(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375554 | |
Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-43-2 | |
Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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